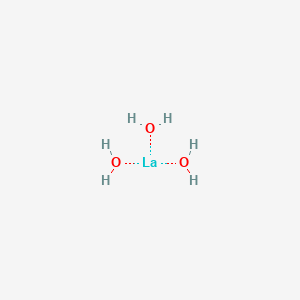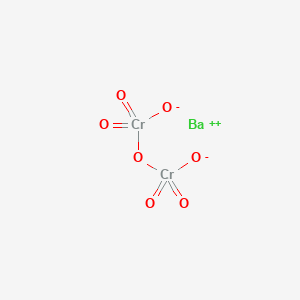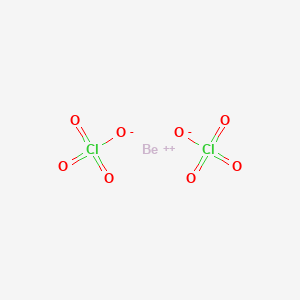
4-(4-Fluorphenyl)benzonitril
Übersicht
Beschreibung
4-(4-Fluorophenyl)benzonitrile: is an organic compound with the molecular formula C₁₃H₈FN . It is characterized by the presence of a fluorine atom attached to one of the phenyl rings and a nitrile group attached to the other phenyl ring. This compound is often used in various chemical syntheses and has applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Intermediate in Synthesis: 4-(4-Fluorophenyl)benzonitrile is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biology:
Biological Studies: The compound is used in studies involving the interaction of nitrile-containing compounds with biological systems.
Medicine:
Drug Development: It serves as a building block in the development of drugs targeting specific biological pathways.
Industry:
Material Science: The compound is used in the development of advanced materials with specific properties, such as polymers and liquid crystals.
Safety and Hazards
4-(4-Fluorophenyl)benzonitrile is a combustible liquid and is harmful if swallowed or in contact with skin . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
-
Aryl Halide Cyanation: One common method for synthesizing 4-(4-Fluorophenyl)benzonitrile involves the cyanation of 4-fluorobromobenzene using a copper(I) cyanide catalyst. The reaction typically occurs in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.
Reaction: [ \text{4-Fluorobromobenzene} + \text{CuCN} \rightarrow \text{4-(4-Fluorophenyl)benzonitrile} + \text{CuBr} ]
-
Suzuki Coupling: Another method involves the Suzuki coupling reaction between 4-fluorophenylboronic acid and 4-bromobenzonitrile in the presence of a palladium catalyst and a base such as potassium carbonate.
Reaction: [ \text{4-Fluorophenylboronic acid} + \text{4-Bromobenzonitrile} \rightarrow \text{4-(4-Fluorophenyl)benzonitrile} ]
Industrial Production Methods:
Industrial production of 4-(4-Fluorophenyl)benzonitrile often involves large-scale cyanation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures efficient production.
Analyse Chemischer Reaktionen
Types of Reactions:
-
Substitution Reactions: 4-(4-Fluorophenyl)benzonitrile can undergo nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing nitrile group.
-
Reduction Reactions: The nitrile group can be reduced to an amine using reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
-
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the fluorinated phenyl ring, using strong oxidizing agents.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide (NaOMe) in methanol.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether.
Oxidation: Potassium permanganate (KMnO₄) in aqueous solution.
Major Products:
Substitution: Substituted derivatives depending on the nucleophile used.
Reduction: 4-(4-Fluorophenyl)benzylamine.
Oxidation: Oxidized derivatives of the fluorinated phenyl ring.
Wirkmechanismus
The mechanism of action of 4-(4-Fluorophenyl)benzonitrile depends on its application. In biological systems, the nitrile group can interact with enzymes and receptors, influencing various biochemical pathways. The fluorine atom can enhance the compound’s binding affinity and selectivity for specific molecular targets.
Vergleich Mit ähnlichen Verbindungen
- 4-Fluorobenzonitrile
- 4-Cyanobiphenyl
- 4-(4-Chlorophenyl)benzonitrile
Comparison:
- 4-Fluorobenzonitrile: Lacks the additional phenyl ring, making it less complex and potentially less selective in certain applications.
- 4-Cyanobiphenyl: Similar structure but lacks the fluorine atom, which can affect its reactivity and binding properties.
- 4-(4-Chlorophenyl)benzonitrile: Similar structure but with a chlorine atom instead of fluorine, which can influence its chemical and biological properties differently.
Eigenschaften
IUPAC Name |
4-(4-fluorophenyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FN/c14-13-7-5-12(6-8-13)11-3-1-10(9-15)2-4-11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URIGWZMDTRKUSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40362659 | |
| Record name | 4-(4-Fluorophenyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40362659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10540-31-5 | |
| Record name | 4-(4-Fluorophenyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40362659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-fluoro-[1,1'-biphenyl]-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Phenylmercury(1+);3-[(3-sulfonatonaphthalen-2-yl)methyl]naphthalene-2-sulfonate](/img/structure/B84709.png)












